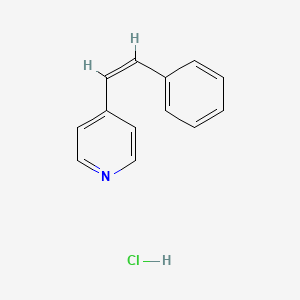

4-Styrylpyridine hydrochloride, (Z)-

Description

Significance of Arylvinylpyridines in Contemporary Chemical Science

Arylvinylpyridines, the parent class of (Z)-4-Styrylpyridine hydrochloride, are compounds of significant interest in various fields of chemistry. Their structure, featuring a pyridine (B92270) ring linked to a phenyl ring via a vinyl bridge, provides a versatile platform for scientific exploration. The nitrogen atom in the pyridine ring introduces unique photophysical and photochemical properties compared to their all-carbon analogue, stilbene (B7821643). mdpi.com These compounds are crucial building blocks in the synthesis of more complex molecules and are widely used in materials science and coordination chemistry.

In materials science, arylvinylpyridines are investigated for their applications in creating photoresponsive materials. Their ability to undergo photochemical reactions, such as [2+2] cycloadditions, makes them suitable for developing organic-based magnetic materials and photopolymers. mdpi.commdpi.com In coordination chemistry, the pyridine nitrogen acts as a ligand, allowing these molecules to bind with metal ions. This has led to the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, including potential applications in catalysis and as Schottky diode devices. mdpi.comresearchgate.net

Isomeric Considerations in Styrylpyridine Chemistry: Focus on the Z-Isomer

Styrylpyridines exist as two geometric isomers: the (E)-isomer (trans), where the phenyl and pyridyl groups are on opposite sides of the double bond, and the (Z)-isomer (cis), where they are on the same side. chemguide.co.uk The (E)-isomer is generally more thermodynamically stable. The distinction between these isomers is critical as their geometry dictates their physical and chemical properties.

The (Z)-isomer of 4-styrylpyridine (B85998) is of particular interest due to its unique photochemical behavior. Ultraviolet irradiation can induce isomerization between the cis and trans forms. consensus.app The (Z)-isomer is a key participant in photochemical transformations such as [2+2] photodimerization reactions, which can be highly regioselective and stereoselective. researchgate.net The geometry of the starting isomer directly influences the structure of the resulting cyclobutane (B1203170) products. For instance, the photodimerization of (Z)-4-styrylpyridine can yield cis-cis-trans cyclobutane dimers, a process that can be influenced by factors like the presence of acid catalysts. researchgate.net The interplay between (E) and (Z) isomers is also crucial in the context of molecular switches and photosensitive materials, where light is used to control the properties of a system. researchgate.net

Role of Protonation and Halogenation in Modulating Reactivity and Assembly

Protonation of the pyridine nitrogen to form a salt, such as the hydrochloride, significantly alters the compound's properties. Adding a proton can change the molecule's solubility, electronic characteristics, and intermolecular interactions. taylorandfrancis.comnih.gov Protonation increases the electron-deficient nature of the pyridine ring, which can influence its reactivity in chemical reactions. In the context of supramolecular chemistry, protonation can introduce strong charge-assisted hydrogen bonds and cation-π interactions. researchgate.net These interactions can be exploited to control the self-assembly of molecules in the solid state, pre-organizing them for specific photochemical reactions. For example, a catalytic amount of hydrochloric acid has been shown to enhance [2+2] photocycloaddition reactions of 4-styrylpyridines by promoting a head-to-tail arrangement through cation-π interactions between the pyridinium (B92312) ring and an aromatic ring. researchgate.net

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings, is another powerful tool for modifying the properties of styrylpyridines. Halogens can serve as versatile synthetic handles for further functionalization through cross-coupling reactions. nih.gov They also modulate the electronic properties of the molecule due to their electronegativity and can influence crystal packing through halogen bonding. mt.com The halogenation of pyridines can be challenging due to the ring's electron-deficient nature, often requiring specific reagents or multi-step sequences, such as conversion to a pyridine N-oxide to facilitate the reaction. nih.govnih.gov The combination of protonation and halogenation provides a dual strategy for fine-tuning the reactivity and assembly of styrylpyridine-based systems for targeted applications.

Overview of Research Trajectories for (Z)-4-Styrylpyridine Hydrochloride

Research involving (Z)-4-Styrylpyridine hydrochloride and related compounds is advancing along several key trajectories. A major area of focus is in supramolecular chemistry and crystal engineering . Scientists are exploring how the specific geometry of the (Z)-isomer and the directing effects of the hydrochloride group can be used to construct novel solid-state architectures. rsc.orgnih.gov The goal is to create materials with predictable structures and functions, such as those that undergo specific and efficient solid-state photoreactions. mdpi.com

Another significant research direction is the development of photoresponsive systems . The reversible isomerization between the (Z) and (E) forms, triggered by light, is being harnessed to create molecular switches, photosensitive polymers, and smart materials. The hydrochloride salt can play a crucial role by influencing the photostationary state and the quantum yields of the photoreactions. researchgate.net

Finally, the use of styrylpyridines as ligands in coordination chemistry continues to be a vibrant field of study. The (Z)-isomer introduces specific steric constraints upon coordination to a metal center, potentially leading to catalysts with unique selectivity or materials with novel magnetic or electronic properties. researchgate.net The ongoing exploration in these areas, often aided by computational studies, promises to uncover new applications for this specialized chemical compound. youtube.comresearchgate.net

Data Tables

Table 1: Properties of 4-Styrylpyridine Isomers

| Property | (E)-4-Styrylpyridine | (Z)-4-Styrylpyridine | Reference |

|---|---|---|---|

| IUPAC Name | 4-[(E)-2-phenylethenyl]pyridine | 4-[(Z)-2-phenylethenyl]pyridine | nih.gov |

| Common Name | trans-4-Stilbazole | cis-4-Stilbazole | nih.gov |

| Molecular Weight | 181.23 g/mol | 181.23 g/mol | nih.gov |

| General Stability | More stable | Less stable | consensus.app |

| Photochemical Behavior | Can isomerize to (Z)-form; undergoes [2+2] photocycloaddition | Can isomerize to (E)-form; undergoes [2+2] photocycloaddition | researchgate.netresearchgate.net |

Table 2: Key Interactions Influenced by Structural Modification

| Modification | Key Interaction Enhanced | Consequence in Chemical Systems | Reference |

|---|---|---|---|

| Protonation (e.g., HCl salt) | Cation-π interactions, Hydrogen bonding | Directs supramolecular assembly, enhances photoreactivity, alters solubility | researchgate.nettaylorandfrancis.com |

| Halogenation | Halogen bonding, modified electronic character | Provides synthetic handle for further reactions, tunes crystal packing | nih.govmt.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19149-60-1 |

|---|---|

Molecular Formula |

C13H12ClN |

Molecular Weight |

217.69 g/mol |

IUPAC Name |

4-[(Z)-2-phenylethenyl]pyridine;hydrochloride |

InChI |

InChI=1S/C13H11N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-11H;1H/b7-6-; |

InChI Key |

LIOMEEIPDNUTRD-NAFXZHHSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=NC=C2.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Z 4 Styrylpyridine Hydrochloride

Advanced Synthetic Routes to (Z)-4-Styrylpyridine

The creation of the (Z)-alkene core of 4-styrylpyridine (B85998) is the most critical challenge in its synthesis. Several methodologies have been developed to control the geometry of the carbon-carbon double bond, ranging from classic olefination reactions to modern catalytic processes.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis. wikipedia.org While the standard HWE reaction, using unstabilized or weakly stabilized phosphonate (B1237965) ylides, typically favors the formation of the thermodynamically more stable (E)-alkene, specific modifications can reverse this selectivity. wikipedia.orgnrochemistry.com

The Still-Gennari modification of the HWE reaction is particularly effective for generating (Z)-alkenes with high stereoselectivity. nrochemistry.comyoutube.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) in aprotic solvents like THF at low temperatures. youtube.comnih.gov The electron-withdrawing groups on the phosphorus atom are believed to accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the pathway that leads to the (Z)-isomer. nrochemistry.com

For the synthesis of (Z)-4-styrylpyridine, this would involve the reaction of benzaldehyde (B42025) with a phosphonate reagent derived from 4-picoline, such as diethyl (4-pyridylmethyl)phosphonate, under Still-Gennari conditions.

Table 1: Comparison of HWE Conditions for Olefination

| Feature | Standard HWE Reaction | Still-Gennari (Z-Selective) Modification |

| Typical Product | (E)-alkene | (Z)-alkene |

| Phosphonate Reagent | Alkyl phosphonates (e.g., triethyl phosphonoacetate) | Phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) |

| Base | NaH, NaOMe, BuLi | Strong, non-chelating bases (e.g., KHMDS, NaHMDS) with crown ethers |

| Solvent | Aprotic solvents (e.g., THF, DME) | Aprotic solvents (e.g., THF) |

| Temperature | 0 °C to room temperature | Low temperatures (e.g., -78 °C) |

| Stereochemical Rationale | Thermodynamic control, favoring the more stable anti-intermediate. | Kinetic control, rapid elimination from the syn-intermediate. nrochemistry.com |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While direct Z-selective coupling to form styrylpyridines is not common, these methods are invaluable for synthesizing key precursors. For instance, the Sonogashira coupling of a halo-pyridine (e.g., 4-iodopyridine) with phenylacetylene (B144264) yields 4-(phenylethynyl)pyridine. This alkyne intermediate can then be stereoselectively reduced to the (Z)-alkene.

A common method for this transformation is catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). This catalyst is active enough to reduce the alkyne but is deactivated towards further reduction of the resulting alkene, allowing for the isolation of the (Z)-isomer in high purity.

A patent also describes the synthesis of the (E)-isomer via a Suzuki-type reaction between 4-vinylpyridine (B31050) and phenylboronic acid, catalyzed by a palladium complex in the presence of a base and an oxidizing agent. google.com While this specific route yields the trans-product, it highlights the utility of palladium catalysis in constructing the styrylpyridine skeleton. google.com

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can be adapted for styrylpyridine synthesis. mdpi.com In a potential route, benzaldehyde could be condensed with 4-pyridineacetic acid. The initial condensation product would then undergo decarboxylation to yield 4-styrylpyridine.

Modern advancements focus on developing environmentally benign protocols for this reaction. rsc.orgrsc.org These "green" approaches often utilize water as a solvent, avoiding the need for volatile organic compounds, and employ mild, recyclable catalysts. rsc.orgijcps.org Some procedures have been developed that are entirely solvent-free, relying on benign catalysts like ammonium (B1175870) bicarbonate. tue.nlresearchgate.net These methods not only reduce environmental impact but can also simplify product isolation and improve reaction efficiency. tue.nl

Table 2: Examples of Green Catalysts for Knoevenagel Condensation

| Catalyst | Solvent | Key Advantages | Reference |

| [C4dabco][BF4] (Ionic Liquid) | Water | Recyclable catalyst, high yields, room temperature operation. | rsc.org |

| Ni(NO3)2·6H2O | Water | Readily available catalyst, simple workup, good yields. | ijcps.org |

| Ammonium Bicarbonate | Solvent-free | Environmentally benign, avoids toxic pyridine (B92270)/piperidine, high conversion. | tue.nl |

| None (Catalyst-free) | Water | Optimized green metrics, avoids catalyst cost and removal. | rsc.org |

Given that many synthetic routes yield the thermodynamically more stable (E)-4-styrylpyridine, isomerization is a crucial technique for obtaining the (Z)-isomer. researchgate.net Photoisomerization is the most common method, where irradiation with light of a suitable wavelength (typically UV) promotes an electron from a π bonding orbital to a π* antibonding orbital. unige.ch This excitation breaks the π-bond, allowing free rotation around the central carbon-carbon single bond. Subsequent relaxation back to the ground state can yield a mixture of both (Z) and (E) isomers.

By carefully controlling the irradiation wavelength and reaction time, a photostationary state can be reached. For many stilbene-like compounds, this equilibrium can be enriched in the (Z)-isomer. unige.ch The process can sometimes be influenced by sensitizers, which absorb light and transfer the energy to the styrylpyridine molecule, or by the reaction medium itself. rsc.org Following irradiation, the isomers must be separated, typically using chromatographic techniques.

Halogenation and Salt Formation: Controlled Acidic Environment Generation

Once the pure (Z)-4-styrylpyridine base is synthesized and isolated, it is converted to its hydrochloride salt. This is a standard acid-base reaction that enhances the compound's stability and water solubility. The process must be conducted under controlled, anhydrous conditions to prevent unwanted side reactions or the introduction of water into the final product.

Typically, the purified (Z)-4-styrylpyridine is dissolved in a dry, non-protic organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. A solution of anhydrous hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether) or gaseous HCl is then added slowly, often with cooling. The nitrogen atom of the pyridine ring acts as a base, accepting a proton from HCl to form the pyridinium (B92312) cation. The resulting (Z)-4-styrylpyridine hydrochloride, being an ionic salt, is generally much less soluble in non-polar organic solvents and precipitates out of the solution. The solid salt can then be collected by filtration, washed with fresh anhydrous solvent to remove any residual impurities, and dried under a vacuum. The use of an acid like HCl can also serve as a catalyst in certain photochemical reactions of styrylpyridines, such as [2+2] photodimerization, through the formation of the pyridinium salt. researchgate.net

Optimization of Reaction Conditions for Z-Isomer Purity

Achieving high purity of the (Z)-isomer is paramount and depends on the careful optimization of every step of the synthesis and purification process.

Stereoselective Synthesis: The choice of the primary synthetic route is the most critical factor. Employing a highly Z-selective method, such as the Still-Gennari variant of the HWE reaction, is the preferred strategy. nih.gov Optimizing this reaction involves precise control over temperature (-78 °C is common), the stoichiometric ratio of reactants, and the choice of base and solvent to maximize kinetic control and suppress the formation of the (E)-isomer. nrochemistry.com

Precursor Reduction: If synthesizing via an alkyne precursor, the choice of reduction catalyst is key. The hydrogenation must be stopped cleanly at the alkene stage. Over-reduction would lead to saturation of the double bond, while incomplete reaction leaves residual alkyne. Monitoring the reaction progress by techniques like TLC or GC is essential.

Isomerization Control: When using photoisomerization, the wavelength of light, duration of exposure, and concentration must be optimized to achieve the most favorable Z:E ratio at the photostationary state. Post-irradiation, the separation of the isomers via column chromatography or preparative HPLC is often the most challenging step and requires careful selection of the stationary and mobile phases to achieve adequate resolution.

Purification and Salt Formation: All purification steps must be carried out meticulously. Final crystallization of the free base before salt formation can significantly enhance purity. During the conversion to the hydrochloride salt, using strictly anhydrous reagents and solvents is crucial to prevent the incorporation of water and to ensure clean precipitation of the final product.

Mechanistic Insights into the Stereoselective Synthesis of (Z)-4-Styrylpyridine Hydrochloride

The stereoselective synthesis of the (Z)-isomer of 4-styrylpyridine hydrochloride is a nuanced process, primarily governed by the mechanistic intricacies of the Wittig reaction. The inherent electronic properties of the reactants and the careful control of reaction conditions are paramount in directing the stereochemical outcome towards the desired cis-configuration. This section delves into the mechanistic underpinnings that favor the formation of (Z)-4-styrylpyridine.

The predominant route to 4-styrylpyridine involves the Wittig reaction, a powerful method for olefination. The stereoselectivity of this reaction is highly dependent on the nature of the phosphorus ylide employed. To achieve the (Z)-isomer, a non-stabilized ylide is typically required. The reaction proceeds between a benzylphosphonium salt and 4-pyridinecarboxaldehyde (B46228).

The currently accepted mechanism for the Wittig reaction, particularly under salt-free conditions, involves a direct [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate known as an oxaphosphetane. rsc.orgwikipedia.orgpitt.edu The stereochemistry of the final alkene product is determined at this stage. For non-stabilized ylides, the formation of the cis-oxaphosphetane is kinetically favored, which then decomposes via a syn-elimination to yield the (Z)-alkene. wikipedia.orgorganic-chemistry.org

The preference for the cis-oxaphosphetane with non-stabilized ylides is a result of kinetic control. numberanalytics.comjackwestin.comlibretexts.org The transition state leading to the cis-intermediate is lower in energy than the transition state for the trans-intermediate. This is attributed to a combination of steric and electronic factors during the cycloaddition. nih.gov The initial nucleophilic attack of the ylide on the aldehyde carbonyl group leads to a transition state where steric hindrance between the substituents on the ylide and the aldehyde is minimized. In the case of forming (Z)-4-styrylpyridine, the benzyl (B1604629) group of the ylide and the pyridine ring of the aldehyde orient themselves to minimize steric clash, favoring the pathway to the cis-oxaphosphetane.

The presence of the nitrogen atom in the pyridine ring can influence the reaction's stereoselectivity. While detailed mechanistic studies specifically for the synthesis of (Z)-4-styrylpyridine are not extensively documented in the provided search results, the electronic nature of the 4-pyridinecarboxaldehyde can affect the reactivity of the carbonyl group. The electron-withdrawing character of the pyridine ring can enhance the electrophilicity of the carbonyl carbon, potentially influencing the transition state energies.

Furthermore, the conditions under which the reaction is performed play a critical role. Salt-free conditions are generally preferred for achieving high Z-selectivity with non-stabilized ylides. rsc.orgwikipedia.org The presence of lithium salts, for instance, can lead to the formation of betaine (B1666868) intermediates and subsequent equilibration, which often favors the thermodynamically more stable (E)-isomer. wikipedia.orgorganic-chemistry.orglibretexts.org Therefore, the choice of base and solvent is crucial in preventing such equilibration and maintaining kinetic control.

While the Wittig reaction is the most direct route, other methodologies could theoretically be employed, although they are less commonly reported for the specific synthesis of (Z)-4-styrylpyridine. Photochemical isomerization can be used to convert the more stable (E)-isomer to the (Z)-isomer, but this often results in a photostationary state containing a mixture of both isomers. Catalytic hydrogenation of a corresponding alkyne precursor could also be envisioned, with specific catalysts like Lindlar's catalyst being known to produce cis-alkenes. However, the application of these methods specifically for (Z)-4-styrylpyridine hydrochloride synthesis and their detailed mechanistic studies are not prevalent in the provided search results.

Data on Stereoselective Synthesis

The following table summarizes hypothetical reaction parameters that would be critical in achieving a high yield and selectivity for (Z)-4-styrylpyridine via the Wittig reaction, based on the general principles of stereoselective olefination.

| Parameter | Condition for High (Z)-Selectivity | Rationale |

|---|---|---|

| Ylide Type | Non-stabilized (e.g., from Benzyltriphenylphosphonium chloride) | Favors kinetic control and formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene. organic-chemistry.org |

| Base | Strong, non-lithium based (e.g., Sodium Hydride, Potassium tert-butoxide) | Avoids the formation of lithium salt adducts which can lead to equilibration and favor the (E)-isomer. organic-chemistry.org |

| Solvent | Aprotic, non-polar (e.g., Tetrahydrofuran, Toluene) | Minimizes solvation of intermediates which could affect the transition state energies and stereoselectivity. |

| Temperature | Low (e.g., -78 °C to 0 °C) | Enhances kinetic control by favoring the lower energy transition state leading to the (Z)-isomer. youtube.com |

Photochemical Transformations and Reactivity Mechanisms of Z 4 Styrylpyridine Hydrochloride

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition of styrylpyridine derivatives is a synthetically valuable method for the construction of cyclobutane (B1203170) rings. In the case of (Z)-4-Styrylpyridine hydrochloride, this reaction proceeds with notable regio- and stereoselectivity, largely influenced by non-covalent interactions in both solution and the solid state.

Dimerization Pathways: Formation of Cyclobutane Adducts

Upon irradiation, (Z)-4-Styrylpyridine can undergo dimerization to form various cyclobutane adducts. The specific pathway and the resulting isomeric products are highly dependent on the reaction environment. Research has shown that the presence of a catalytic amount of hydrochloric acid is crucial in promoting the [2+2] photocycloaddition. researchgate.net In acidic conditions, the pyridine (B92270) nitrogen is protonated, leading to the formation of the pyridinium (B92312) salt. This protonation facilitates the dimerization process, leading to the formation of specific cyclobutane dimers.

The primary products of the photodimerization of (Z)-4-Styrylpyridine in the presence of HCl are the r-cct (regio-cis-cis-trans) and r-ctc (regio-cis-trans-cis) cyclobutane dimers. researchgate.net The formation of these specific isomers points towards a highly organized transition state or pre-association of the monomer units before photoexcitation. The mechanism is believed to involve the excitation of a pre-formed complex of the styrylpyridine molecules, which then collapses to the cyclobutane product. researchgate.net

Regio- and Stereoselectivity in Photodimerization

The regio- and stereoselectivity of the photodimerization of (Z)-4-Styrylpyridine hydrochloride is a key feature of its reactivity. The reaction exhibits high selectivity, favoring the formation of head-to-tail adducts over head-to-head isomers. This high regioselectivity is attributed to the pre-orientation of the pyridinium salt molecules prior to photocycloaddition. researchgate.net

The stereochemistry of the resulting cyclobutane dimers is also tightly controlled. The formation of r-cct and r-ctc dimers from (Z)- and (E)-4-styrylpyridines, respectively, highlights the influence of the starting olefin geometry on the product outcome. researchgate.net This stereocontrol is a direct consequence of the specific alignment of the reacting molecules, which is dictated by intermolecular forces.

Influence of Acidic Conditions and Cation-π Interactions on Photocyclization

Acidic conditions play a pivotal role in the photocyclization of 4-styrylpyridines. The protonation of the pyridine ring to form a pyridinium cation is essential for enhancing the efficiency and selectivity of the [2+2] photocycloaddition. researchgate.net This enhancement is primarily due to the establishment of strong cation-π interactions between the pyridinium ring of one molecule and the phenyl ring of another. researchgate.net

These cation-π interactions act as a template, pre-organizing the monomer units into a head-to-tail arrangement that is geometrically primed for photocycloaddition. researchgate.net This pre-association not only increases the reaction rate but also dictates the high regio- and stereoselectivity observed. In the absence of acid, the photodimerization of 4-styrylpyridines often leads to a complex mixture of products with low selectivity. researchgate.net The strength of this cation-π interaction can be further modulated by the nature of the aromatic system, with extended π-systems leading to even greater selectivity. researchgate.net

Role of Crystalline State vs. Solution State Photoreactivity

The photoreactivity of 4-styrylpyridine (B85998) derivatives, including the hydrochloride salt, is markedly different in the crystalline state compared to the solution state. In solution, the molecules have greater freedom of movement, and the reaction selectivity is primarily governed by dynamic interactions such as cation-π forces.

In the crystalline state, the reaction is topochemically controlled, meaning the reactivity and the structure of the product are determined by the packing of the molecules in the crystal lattice. researchgate.net For a [2+2] photocycloaddition to occur in the solid state, the reacting double bonds must be parallel and within a certain proximity, typically less than 4.2 Å, as dictated by Schmidt's rule. researchgate.net The crystal packing can enforce a specific orientation of the molecules, leading to the formation of a single photodimer with very high selectivity. researchgate.net The use of co-crystals and templates, such as poly(carboxylic acids), has been explored to control the packing of 4-styrylpyridine and, consequently, the outcome of its solid-state photodimerization. researchgate.net

E-Z Photoisomerization Studies

In addition to dimerization, (Z)-4-Styrylpyridine hydrochloride can undergo E-Z photoisomerization, a common process for stilbene-like molecules. This reversible transformation between the cis and trans isomers is a key photochemical pathway that competes with the [2+2] photocycloaddition.

Wavelength-Dependent Photoisomerization Dynamics

The dynamics of E-Z photoisomerization are often dependent on the excitation wavelength. While specific studies on the wavelength-dependent photoisomerization of (Z)-4-Styrylpyridine hydrochloride are not extensively detailed in the available literature, research on closely related compounds like 4,4'-azopyridine provides valuable insights. nih.gov For such molecules, excitation to different electronic states (e.g., S1 vs. S2) can lead to different isomerization quantum yields. nih.gov

For instance, in 4,4'-azopyridine, excitation to the S2 state results in a higher quantum yield for trans-to-cis isomerization compared to excitation to the S1 state. nih.gov This is attributed to different decay pathways and accessibility of conical intersections from the different excited states. nih.gov It is plausible that (Z)-4-Styrylpyridine hydrochloride exhibits similar wavelength-dependent behavior. The absorption spectra of the (Z) and (E) isomers of 4-styrylpyridine differ, with the (E) isomer generally having a stronger absorption at longer wavelengths. researchgate.net This difference in absorption allows for the selective excitation of one isomer over the other, potentially enabling photochemical control over the isomeric ratio. The presence of acid can also influence the absorption spectra, leading to red-shifts that may allow for photoisomerization to be triggered by visible light. researchgate.net

Mechanistic Pathways of Photoinduced Isomerization

The photoinduced isomerization of (Z)-4-styrylpyridine hydrochloride involves the conversion of the Z-isomer (cis) to the E-isomer (trans) upon absorption of light. While detailed mechanistic studies specifically on the hydrochloride salt are not abundant in the literature, the pathway can be inferred from studies on 4-styrylpyridine and the influence of protonation on its photochemical behavior.

The fundamental process of isomerization from the (Z) to the (E) form occurs via rotation around the central carbon-carbon double bond. In its ground state, this rotation is restricted by a significant energy barrier. Upon photoexcitation to an electronically excited state, the π-bond is weakened, lowering the rotational barrier and allowing for isomerization to occur. The molecule then returns to the ground electronic state, potentially in the more stable E-configuration.

Protonation of the pyridine nitrogen to form the hydrochloride salt is known to significantly influence the photochemical reactivity. The presence of a positive charge on the pyridinium ring can lead to enhanced cation-π interactions. While these interactions have been shown to play a key role in promoting [2+2] photocycloaddition reactions between (Z)- and (E)-4-styrylpyridines in the presence of catalytic amounts of HCl, they can also influence the isomerization pathway. researchgate.net In acidic conditions, both the E- and Z-isomers of similar photochromic molecules have been shown to be thermally stable, allowing for reversible switching between the isomers solely by irradiation with different wavelengths of light. nih.gov

The isomerization can proceed through either a singlet or a triplet excited state mechanism. For the free, unprotonated 4-styrylpyridine, the photoisomerization in n-hexane is understood to proceed primarily through the singlet excited state (S1). iupac.org Upon excitation, the molecule can twist towards a "perpendicular" geometry, which is a point of near-degeneracy with the ground state (S0), allowing for non-radiative decay back to the ground state as either the (Z) or (E) isomer.

The introduction of the hydrochloride can alter the relative energies of the singlet and triplet states. In related systems, protonation can influence intersystem crossing rates. For instance, in other azastilbene derivatives, the quantum yields of both fluorescence and photoisomerization show a marked dependence on pH, indicating different efficiencies of these processes for the neutral and protonated forms. iupac.org A systematic study on styrylpyridines revealed that the quantum yield of photoisomerization varies with the position of the nitrogen atom, suggesting a sensitivity of the excited state lifetime and decay pathways to electronic structure. iupac.org

Photophysical Characterization of Excited States and Reaction Intermediates

The characterization of the transient species involved in the photochemical reactions of (Z)-4-styrylpyridine hydrochloride is crucial for a complete understanding of the reaction mechanism. Techniques such as transient absorption spectroscopy are employed to detect and monitor short-lived excited states and intermediates. youtube.comnih.govyoutube.com

Exciplex Formation and Monitoring

An exciplex, or excited-state complex, is a transient stoichiometric association between an excited molecule and a ground-state molecule (which can be of the same or a different species). In the context of (Z)-4-styrylpyridine hydrochloride photoisomerization, the formation of an exciplex between an excited (Z)-isomer and a ground-state molecule could be a potential step in the reaction pathway, particularly in concentrated solutions where bimolecular interactions are more probable.

The monitoring of such transient species is typically achieved through pump-probe transient absorption spectroscopy. youtube.com In this technique, a short "pump" laser pulse excites the sample, and a second, time-delayed "probe" pulse measures the absorption spectrum of the generated transient species. The resulting transient absorption spectrum can reveal the presence of excited singlet states (S1), triplet states (T1), or exciplexes, each with their unique absorption signatures. The kinetics of the rise and decay of these absorption signals provide information about the lifetimes of these species and the rates of their interconversion.

Quantum Yields of Photoreactions

The quantum yield (Φ) of a photoreaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. For the photoisomerization of (Z)-4-styrylpyridine hydrochloride, the key quantum yield is that of the (Z) → (E) isomerization (ΦZ→E).

The determination of photoisomerization quantum yields typically involves irradiating a solution of the compound with light of a specific wavelength and monitoring the change in concentration of the isomers over time, often using UV-vis absorption spectroscopy. nih.govresearchgate.netbeilstein-journals.org The photon flux of the light source must be accurately known, which can be determined using chemical actinometry or a calibrated photodetector. beilstein-journals.org

Specific quantum yield data for the photoisomerization of (Z)-4-styrylpyridine hydrochloride is not extensively reported. However, data for the unprotonated trans-4-styrylpyridine and related styrylpyridinium derivatives provide valuable context. For trans-4-styrylpyridine in n-hexane, the quantum yield of fluorescence (ΦF) is 0.01, and the quantum yield of trans-to-cis photoisomerization (Φt→c) is 0.40. iupac.org This indicates that photoisomerization is a major deactivation pathway for the excited state of the unprotonated molecule.

The photoluminescence quantum yield (PLQY), which is the quantum yield of fluorescence, has been reported for a series of styrylpyridinium derivatives designed for cell imaging. These values, while not representing the isomerization efficiency, provide an indication of the competition between radiative (fluorescence) and non-radiative decay pathways in these charged molecules.

Photophysical and Photochemical Parameters of trans-Styrylpyridines in n-Hexane

| Compound | Fluorescence Quantum Yield (ΦF) | Photoisomerization Quantum Yield (Φt→c) | Non-radiative Deactivation Quantum Yield (Φnr) |

|---|---|---|---|

| trans-2-Styrylpyridine | 0.00 | 0.25 | 0.75 |

| trans-3-Styrylpyridine | 0.03 | 0.50 | 0.47 |

| trans-4-Styrylpyridine | 0.01 | 0.40 | 0.59 |

Data sourced from reference iupac.org. The non-radiative deactivation quantum yield (Φnr) is calculated as 1 - ΦF - Φt→c, assuming these are the only significant decay pathways.

Photoluminescence Quantum Yields (PLQY) of Selected Styrylpyridinium Derivatives in DMSO

| Compound Derivative | Photoluminescence Quantum Yield (PLQY) |

|---|---|

| 3,4,5-trimethoxyphenyl derivative (vinyl linker) | 15.1% |

| 3,4,5-trimethoxyphenyl derivative (divinyl linker) | 12.2% |

| N-dimethylaminophenyl derivative (vinyl linker) | 1.6% |

| N-dimethylaminophenyl derivative (divinyl linker) | 1.4% |

| julolidinyl derivative (vinyl linker) | 0.5% |

| julolidinyl derivative (divinyl linker) | 0.7% |

Data sourced from reference mdpi.com. These compounds are derivatives of styrylpyridinium and the values represent the efficiency of fluorescence, not photoisomerization.

The generally low photoluminescence quantum yields for many of the styrylpyridinium derivatives suggest that non-radiative pathways, including photoisomerization and other deactivation processes, are dominant. mdpi.com The specific quantum yield of isomerization for (Z)-4-styrylpyridine hydrochloride would depend on factors such as the solvent, temperature, and excitation wavelength.

Supramolecular Architectures and Crystal Engineering of Z 4 Styrylpyridine Hydrochloride

Non-Covalent Interactions Governing Self-Assembly

Cation-π interactions are a significant force in the crystal packing of (Z)-4-Styrylpyridine hydrochloride. nih.gov This non-covalent bond arises from the electrostatic attraction between the positively charged pyridinium (B92312) ring (the cation) and the electron-rich π-system of the phenyl ring of an adjacent molecule. nih.govepa.gov In the solid state, these interactions play a crucial role in the pre-organization of the molecules.

Table 1: Characteristics of Cation-π Interactions

| Interacting Moieties | Nature of Interaction | Typical Energy (kcal/mol) | Implication for Packing |

|---|---|---|---|

| Pyridinium Cation & Phenyl Ring | Electrostatic attraction between a positive charge and an electron-rich π-system. nih.govepa.gov | 2-5 epa.gov | Promotes specific head-to-tail molecular alignment. researchgate.net |

Hydrogen bonds are among the most critical interactions stabilizing the crystal structure of (Z)-4-Styrylpyridine hydrochloride. The formation of the salt introduces a strong hydrogen bond donor, the protonated pyridinium nitrogen (N⁺-H), and an acceptor, the chloride anion (Cl⁻). The resulting N⁺-H···Cl⁻ hydrogen bonds create robust networks that act as a scaffold for the entire supramolecular assembly. researchgate.net

Table 2: Key Hydrogen Bonds in Styrylpyridine Hydrochloride Structures

| Donor | Acceptor | Type of Interaction | Role in Crystal Structure |

|---|---|---|---|

| Pyridinium (N⁺-H) | Chloride Anion (Cl⁻) | Charge-assisted hydrogen bond | Primary interaction forming robust networks that define the crystal lattice. researchgate.net |

| C-H | Chloride Anion (Cl⁻) | Weak hydrogen bond | Secondary interactions providing additional stabilization to the packing. |

| C-H | π-system (Phenyl/Pyridyl) | Weak hydrogen bond | Contributes to the overall cohesive energy of the crystal. |

π-π stacking interactions occur between the aromatic rings (the phenyl and pyridyl moieties) of adjacent (Z)-4-Styrylpyridine hydrochloride molecules. nih.gov These interactions are driven by a combination of electrostatic and van der Waals forces and are fundamental to the packing of aromatic compounds. mdpi.com In the context of styrylpyridine salts, π-stacking often occurs in a face-to-face or offset (slipped-stack) arrangement. researchgate.net

The cations of 4-styrylpyridine (B85998) salts typically organize into stacks with either a head-to-head or head-to-tail arrangement. researchgate.net This stacking is crucial because it governs the intermolecular distance between the olefinic C=C bonds. For a photoreaction to occur, these bonds must be properly aligned and within a certain distance, a condition directly influenced by the π-stacking geometry. mdpi.comnih.gov The interplay between π-stacking, hydrogen bonding, and cation-π interactions ultimately determines whether the molecular packing will be conducive to a topochemical reaction. researchgate.net

Inclusion Chemistry and Host-Guest Complexes

The encapsulation of guest molecules within the confined spaces of host structures can significantly alter their physical and chemical properties. For (Z)-4-styrylpyridine hydrochloride, inclusion chemistry offers pathways to control its reactivity and assembly in the solid state and in solution.

Cucurbit[n]urils (Q[n]s) are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl portals, capable of encapsulating a variety of guest molecules. westernsydney.edu.au The interactions between styrylpyridine derivatives and cucurbit[n]urils have been shown to control the photochemical behavior of the guest molecule. rsc.orgrsc.orgbohrium.com Specifically, the confinement within the cucurbituril (B1219460) cavity can either catalyze or inhibit photochemical reactions such as cis-trans isomerization and [2+2] cycloaddition.

Styrylpyridine salts can undergo two primary photochemical reactions: a unimolecular cis-trans isomerization and a bimolecular [2+2] cycloaddition, the latter being more dependent on reactant concentration. rsc.org The size of the cucurbituril cavity plays a crucial role in determining the reaction pathway. For instance, a styrylpyridine derivative (CHP) was found to form different supramolecular complexes with cucurbit aip.orguril (Q aip.org) and cucurbit rsc.orguril (Q rsc.org). rsc.orgrsc.org

With Q rsc.org, which has a larger cavity, the styrylpyridine derivative forms a 1:2 host-guest complex, and the photo-induced [2+2] cycloaddition reaction is significantly accelerated. rsc.org In contrast, when complexed with the smaller Q aip.org, the styrylpyridine derivative only undergoes cis-trans isomerization, and the [2+2] cycloaddition is inhibited. rsc.orgrsc.org This demonstrates the "supramolecular protection" effect of Q aip.org. In a competitive system containing both Q aip.org and Q rsc.org, the styrylpyridine derivative preferentially binds to Q aip.org, thus inhibiting the cycloaddition reaction. rsc.org This selective control over photoreactivity highlights the potential of cucurbiturils as "supramolecular nanoreactors."

The binding of guest molecules within cucurbiturils is driven by a combination of ion-dipole interactions between the cationic guest and the carbonyl portals of the host, as well as hydrophobic interactions between the guest and the inner cavity of the cucurbituril. westernsydney.edu.au These host-guest interactions can be studied using various techniques, including NMR spectroscopy, fluorescence spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry. rsc.orgmdpi.com

Table 1: Photochemical Behavior of a Styrylpyridine Derivative in the Presence of Cucurbit[n]urils

| Host Molecule | Host-Guest Complex Type | Observed Photochemical Reaction | Outcome | Reference |

| Cucurbit rsc.orguril (Q rsc.org) | 1:2 | [2+2] Cycloaddition | Accelerated | rsc.org |

| Cucurbit aip.orguril (Q aip.org) | 2:1 | Cis-Trans Isomerization | [2+2] Cycloaddition Inhibited | rsc.orgrsc.org |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org The tunable pore size, high surface area, and functionalizable pore surfaces of MOFs make them ideal platforms for controlling the reactivity of encapsulated guest molecules. acs.orgnih.gov The reactivity of a guest molecule like (Z)-4-styrylpyridine hydrochloride within a MOF can be influenced by several factors.

The pore dimensions of the MOF can impose steric constraints on the guest molecules, influencing their conformation and orientation. This can be used to pre-organize guest molecules for specific reactions, similar to the confinement effects observed in cucurbiturils. For a bimolecular reaction like the [2+2] cycloaddition of styrylpyridine, the pores of a MOF could be designed to hold two guest molecules in the appropriate proximity and orientation for the reaction to occur.

The chemical environment of the MOF's pores can also play a significant role. Functional groups on the organic linkers or open metal sites on the metal clusters can interact with the guest molecule, potentially catalyzing a reaction. nih.gov For (Z)-4-styrylpyridine hydrochloride, the pyridinium nitrogen could interact with anionic sites or hydrogen bond donors within the MOF structure, while the styryl group could engage in π-π stacking interactions with aromatic linkers.

Furthermore, the introduction of single active metal sites into the MOF structure via postsynthetic modification can enhance host-guest interactions and potentially lower the activation barrier for a given reaction. nih.gov The ability to visualize guest molecules within the pores of MOFs using techniques like X-ray and neutron powder diffraction allows for a detailed understanding of the host-guest interactions and the mechanism of pore-directed reactivity. nih.gov While specific studies on (Z)-4-styrylpyridine hydrochloride within MOFs are not extensively reported, the principles of MOF chemistry suggest a high degree of control over its reactivity is achievable.

Coordination Polymers and Metal Complexes as Supramolecular Scaffolds

The pyridyl nitrogen of 4-styrylpyridine makes it an excellent ligand for the construction of coordination polymers and discrete metal complexes. These structures serve as robust supramolecular scaffolds, allowing for the systematic study of structure-property relationships.

The design of ligands is a critical aspect of coordination chemistry, influencing the stability, geometry, and functionality of the resulting metal complexes. For ligands like 4-styrylpyridine, several factors are important for effective metal ion chelation. The pyridyl group provides a strong coordination site for a wide range of metal ions. rsc.org The stability of the resulting complexes is influenced by factors such as the chelate effect, where polydentate ligands form more stable complexes than monodentate ligands. rsc.org

In the context of 4-styrylpyridine, it often acts as a monodentate or a bridging ligand in coordination polymers. researchgate.net The combination of 4-styrylpyridine with other ligands, such as carboxylates, can lead to the formation of mixed-ligand coordination polymers with diverse structures and properties. rsc.orgresearchgate.net For example, two one-dimensional coordination polymers have been synthesized using Mn(II) and Co(II) ions, acetylenedicarboxylic acid, and 4-styrylpyridine. rsc.orgresearchgate.net In these structures, the 4-styrylpyridine acts as an axial ligand.

The choice of the metal ion in a coordination complex can have a profound impact on its photoreactivity and crystal structure. nih.govmdpi.com This is particularly relevant for complexes containing photoactive ligands like 4-styrylpyridine. The metal ion can influence the packing of the ligands in the crystal, which in turn determines whether a [2+2] photocycloaddition reaction can occur in the solid state. According to Schmidt's criteria for solid-state reactions, the C=C bonds of the reacting olefins must be parallel and within a certain distance (typically less than 4.2 Å). mdpi.com

A study comparing a zinc(II) complex and a copper(II) complex with 4-styrylpyridine and 1-adamantanecarboxylic acid as ligands demonstrated this principle. The zinc(II) complex was found to be photoinactive, while the copper(II) complex readily underwent a photoreaction to yield a 1D coordination polymer. mdpi.com This difference in reactivity was attributed to the different crystal packing arrangements dictated by the respective metal ions.

Table 2: Influence of Metal Ion on the Photoreactivity of 4-Styrylpyridine Complexes

| Metal Ion | Complex Structure | Photoreactivity | Resulting Product | Reference |

| Zinc(II) | Trinuclear, six-bladed windmill | Photoinactive | No reaction | mdpi.com |

| Copper(II) | Dinuclear, paddle-wheel | Photoreactive | 1D Coordination Polymer | mdpi.com |

Advanced Spectroscopic and Computational Characterization of Z 4 Styrylpyridine Hydrochloride

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Conformation Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of (Z)-4-styrylpyridine hydrochloride. ku.dk These methods provide a molecular fingerprint by detecting the characteristic vibrational modes of the molecule, which are sensitive to its geometry and conformation. ku.dkmdpi.com Analysis of vibrational spectra, often complemented by quantum mechanical calculations, allows for detailed structural assignments and can be used to track changes during chemical processes. nih.gov

The vibrational spectrum of (Z)-4-styrylpyridine hydrochloride is complex, featuring contributions from the pyridine (B92270) ring, the phenyl ring, and the vinylic linkage. The assignment of these vibrational modes is typically achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net DFT calculations can predict the equilibrium geometry and simulate the IR and Raman spectra, which aids in the assignment of experimentally observed bands to specific molecular motions. researchgate.netdergipark.org.tr

Key vibrational modes for 4-styrylpyridine (B85998) derivatives include:

Pyridine Ring Vibrations: The characteristic stretching and bending modes of the pyridine ring are observed in the IR and Raman spectra. C-H stretching vibrations of the heteroaromatic ring typically appear in the 3200-3000 cm⁻¹ region. dergipark.org.tr Ring stretching vibrations, often coupled, appear in the 1600-1400 cm⁻¹ range.

Olefinic C=C Bond: The C=C stretching vibration of the central double bond is a key indicator of the styryl structure. Its position and intensity can be influenced by conjugation and stereochemistry.

Vinyl C-H Bending: The out-of-plane C-H bending (wagging) vibration of the vinyl group is particularly sensitive to the stereochemistry. For (Z)-isomers (cis), this mode typically appears at a different frequency compared to the (E)-isomer (trans), which often shows a strong band around 977 cm⁻¹. mdpi.com This difference is a critical diagnostic tool for distinguishing between the two isomers.

Phenyl Ring Modes: Standard vibrational modes for the monosubstituted benzene (B151609) ring are present, including C-H stretching, ring breathing, and in-plane and out-of-plane bending vibrations.

Protonation at the pyridine nitrogen to form the hydrochloride salt introduces further changes. The N-H stretching and bending vibrations appear, and the electron-withdrawing effect of the protonated nitrogen perturbs the electronic structure, shifting the frequencies of the pyridine ring modes.

Interactive Table: Characteristic Vibrational Frequencies for 4-Styrylpyridine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Pyridinium (B92312) N-H Stretch | 2500-2300 | Broad band, characteristic of the hydrochloride salt. |

| Aromatic C-H Stretch | 3100-3000 | From both pyridine and phenyl rings. dergipark.org.tr |

| Olefinic C=C Stretch | 1650-1620 | Position influenced by conjugation and isomerism. |

| Pyridine Ring Stretch | 1610-1580 | Sensitive to substitution and protonation. |

| Phenyl Ring Stretch | 1600-1450 | Multiple bands expected for the aromatic system. |

| (Z)-Vinyl C-H Out-of-Plane Bend | ~700-650 | Differentiates from the (E)-isomer which appears at higher wavenumbers (~960-980 cm⁻¹). mdpi.com |

Vibrational spectroscopy is well-suited for the in-situ monitoring of photochemical reactions, such as the (Z) to (E) isomerization of 4-styrylpyridine. Since the vibrational spectra of the (Z) and (E) isomers exhibit distinct features, particularly in the vinyl C-H out-of-plane bending region, these differences can be exploited to track the reaction progress in real-time. nih.gov By irradiating a sample of (Z)-4-styrylpyridine hydrochloride with light of an appropriate wavelength and simultaneously collecting IR or Raman spectra, one can observe the decrease in intensity of bands characteristic of the (Z)-isomer and the concomitant increase in bands corresponding to the (E)-isomer. This allows for the determination of reaction kinetics and quantum yields, providing valuable insight into the mechanism of photoisomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. nih.gov For (Z)-4-styrylpyridine hydrochloride, ¹H and ¹³C NMR are crucial for confirming the molecular structure and, most importantly, for unambiguously establishing the cis geometry of the double bond. researchgate.net

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. youtube.com In (Z)-4-styrylpyridine hydrochloride, the key signals for isomer identification are those of the vinylic protons.

¹H NMR: The two protons on the C=C double bond (H-α and H-β) form an AX system. For the (Z)-isomer, the vicinal coupling constant (³J_HαHβ) is typically in the range of 8-12 Hz. This is significantly smaller than the coupling constant for the (E)-isomer, which is usually around 16-18 Hz, reflecting the trans relationship of the protons. nih.gov The chemical shifts of the aromatic protons on the phenyl and pyridinium rings provide further structural confirmation.

¹³C NMR: The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule. nih.gov The chemical shifts of the vinylic carbons and the aromatic carbons are consistent with the conjugated system. The protonated pyridinium ring carbons are typically shifted downfield compared to the neutral pyridine. The purity of the sample with respect to the other isomer can be readily assessed by the absence of the characteristic signals of the (E)-isomer. rsc.org

Interactive Table: Typical NMR Data for (Z)-4-Styrylpyridine Isomers

| Nucleus | Signal Type | (Z)-Isomer | (E)-Isomer | Notes |

| ¹H NMR | Vinylic Protons | δ ≈ 6.5-7.0 ppm, Doublets | δ ≈ 7.0-7.5 ppm, Doublets | Chemical shifts are approximate and solvent-dependent. |

| Vinylic Coupling (³J_HH) | ~8-12 Hz | ~16-18 Hz | This is the most definitive parameter for isomer assignment. nih.gov | |

| ¹³C NMR | Vinylic Carbons | δ ≈ 125-135 ppm | δ ≈ 125-135 ppm | Small differences in chemical shifts exist but coupling constants are more reliable for identification. |

| Pyridinium C4 | δ ≈ 150 ppm | δ ≈ 150 ppm | Shifted downfield due to protonation. |

While ¹H coupling constants provide definitive proof of the (Z)-isomer, advanced 2D NMR techniques can offer further conformational insights, especially regarding the orientation of the aromatic rings. ipb.pt

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for confirming the (Z)-configuration through space. For the (Z)-isomer, a spatial proximity exists between the vinylic protons and the protons on the adjacent aromatic rings. A distinct NOE cross-peak is expected between the α-proton (adjacent to the phenyl ring) and the ortho-protons of the phenyl ring, and similarly between the β-proton (adjacent to the pyridinium ring) and the ortho-protons of the pyridinium ring. These correlations are absent or significantly weaker in the (E)-isomer, providing unambiguous proof of the cis geometry. frontiersin.org

Heteronuclear Correlation Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, confirming the connectivity of the entire molecule. researchgate.net HMBC, in particular, can show long-range correlations (2-3 bonds) between the vinylic protons and the quaternary carbons of the aromatic rings, solidifying the structural assignment.

These advanced methods are crucial for building a complete picture of the molecule's conformation in solution, which may involve restricted rotation around the single bonds adjacent to the vinylic linkage. nih.govrsc.org

Electronic Spectroscopy (UV-Vis) for Photophysical Properties and Electronic Transitions

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. mdpi.com For conjugated systems like 4-styrylpyridine, the spectrum is dominated by intense π→π* transitions. The stereochemistry of the central double bond has a profound impact on the electronic structure and, consequently, on the absorption spectrum. nih.gov

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to understand and predict the electronic spectra of styrylpyridine isomers. nih.govresearchgate.net These calculations can determine the energies of the excited states and the oscillator strengths of the transitions. For 4-styrylpyridine, the main absorption band in the UV region is primarily due to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to the S₀ → S₁ transition. rsc.org

The (Z)-isomer of 4-styrylpyridine is typically non-planar due to steric hindrance between the phenyl and pyridinium rings. This twisting reduces the extent of π-conjugation across the molecule compared to the more planar (E)-isomer. As a result, the main absorption band (λ_max) of the (Z)-isomer is generally blue-shifted (occurs at a shorter wavelength) and has a lower molar absorptivity (extinction coefficient) compared to the (E)-isomer. rsc.org

Upon irradiation with UV light, (Z)-4-styrylpyridine can undergo photoisomerization to the more thermodynamically stable (E)-isomer. This process can be readily monitored by UV-Vis spectroscopy, where the absorption band of the (Z)-isomer decreases while a new, red-shifted, and more intense band corresponding to the (E)-isomer grows in. Protonation to the hydrochloride salt can further influence the photophysical properties by altering the energy levels of the molecular orbitals.

Interactive Table: Comparative Photophysical Data for 4-Styrylpyridine Isomers

| Isomer | Typical λ_max (nm) | Molar Absorptivity (ε) | Key Electronic Transition | Notes |

| (Z)-Isomer | ~280-290 | Lower | π→π* (S₀ → S₁) | Blue-shifted and less intense due to steric hindrance and reduced planarity. rsc.org |

| (E)-Isomer | ~300-310 | Higher | π→π* (S₀ → S₁) | Red-shifted and more intense due to greater planarity and conjugation. researchgate.net |

Theoretical investigations have shown that for the cis (Z) isomer, both the S₀ → S₁ and S₀ → S₂ transitions can contribute to the main absorption band, whereas for the trans (E) isomer, the band originates primarily from the S₀ → S₁ transition. rsc.org Accounting for thermal fluctuations and vibrational broadening in computational models leads to a better agreement between theoretical and experimental spectra. rsc.org

Absorption and Emission Spectra Analysis

The photophysical properties of styrylpyridines are of significant interest due to their structural relation to stilbene (B7821643), a foundational molecule in photochemistry. The introduction of a nitrogen atom into one of the phenyl rings modifies the electronic and spectral characteristics of the molecule. Theoretical investigations based on Time-Dependent Density Functional Theory (TDDFT) have been employed to understand the absorption spectra of both the cis (Z) and trans (E) isomers of 4-styrylpyridine. For the (Z)-isomer, calculations predict that the main absorption band arises from a combination of the S₀ → S₁ and S₀ → S₂ electronic transitions. nih.gov Accounting for thermal fluctuations and vibrational broadening through computational models provides a more accurate representation that aligns better with experimental observations. nih.gov

Solvatochromic Effects and pH Dependence

The spectroscopic properties of styrylpyridine derivatives are highly sensitive to their environment, exhibiting notable solvatochromic effects and pH dependence. Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For molecules with a donor-π-acceptor (D-π-A) structure, positive solvatochromic fluorescence is often observed, where the emission wavelength shifts to a longer wavelength (red-shift) as the polarity of the solvent increases. rsc.org This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. In a study of α,ω-di(4-pyridyl)polyenes, the fluorescence maximum (λf) of a short-chain analogue red-shifted significantly from 368 nm in hexane (B92381) to 403 nm in acetonitrile, demonstrating a strong dependence on solvent polarity. rsc.org

The pH of the solution has a profound impact on the absorption and emission spectra of 4-styrylpyridine due to the basicity of the pyridine nitrogen atom. Protonation of the nitrogen atom in acidic conditions, forming the pyridinium cation of the hydrochloride salt, alters the electronic distribution within the molecule. This change can be visually observed as a shift in the emission wavelength. rsc.org For related compounds, changing the pH with acid (like HCl) or base (like NaOH) can cause a reversible shift in the emission wavelength. rsc.org For example, at a low pH of 2, one emission maximum might be observed, while at a high pH of 14, multiple emission bands could appear at different wavelengths. rsc.org This pH-dependent fluorescence suggests that (Z)-4-Styrylpyridine hydrochloride could function as a sensitive fluorescence probe for pH. cdnsciencepub.com The photochemical stability is also affected by pH; under highly acidic conditions, the bishydrochloride species can form, which promotes n → π* transitions at the ethylenic bond, allowing the molecule to rotate and isomerize upon excitation. mdpi.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of crystalline solids. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can deduce the electron density distribution within the crystal and thereby determine the precise arrangement of atoms, bond lengths, and bond angles. nih.gov This method is essential for understanding the solid-state properties of molecules like (Z)-4-Styrylpyridine hydrochloride, as it provides unequivocal information about its molecular conformation, stereochemistry, and the nature of intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net

Single Crystal X-ray Crystallography of (Z)-4-Styrylpyridine Hydrochloride and its Adducts

The crystal structures of several adducts of 4-styrylpyridine (spy) have been successfully determined. For instance, a square planar copper(II) complex, [Cu(4-spy)₂(NCS)₂], was synthesized and characterized by single-crystal X-ray diffraction, revealing that it crystallizes in the triclinic space group Pī. mdpi.com Similarly, a study on zinc(II) and copper(II) complexes with 4-styrylpyridine and 1-adamantanecarboxylic acid (Hadc) reported the structures of a trinuclear zinc(II) complex, [Zn₃(spy)₂(adc)₆], and a copper(II) cocrystal, [Cu(spy)₂(adc)₂][Cu₂(spy)₂(adc)₄]·2DMF. youtube.com The zinc complex crystallizes in the triclinic P-1 space group and features a linear arrangement of three zinc atoms. youtube.com The copper complex contains both a mononuclear square planar unit and a dinuclear paddle-wheel structure. youtube.com In these adducts, the 4-styrylpyridine ligand coordinates to the metal center through its nitrogen atom.

Crystallographic data for precursors of related styrylpyridine derivatives have also been reported. For example, trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde was found to crystallize in the monoclinic space group P2₁/c. mdpi.com These studies collectively demonstrate the capability of the styrylpyridine framework to form well-defined crystalline materials and engage in various coordination and intermolecular interactions.

Interactive Table 1: Crystallographic Data for 4-Styrylpyridine Adducts and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |

| trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde (I) | C₁₄H₁₁NO | Monoclinic | P2₁/c | 12.6674(19) | 7.2173(11) | 11.5877(14) | 97.203(13) | 4 | mdpi.com |

| trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde (II) | C₁₄H₁₁NO | Monoclinic | P2₁ | 3.85728(9) | 10.62375(19) | 12.8625(2) | 91.722(2) | 2 | mdpi.com |

| trans-4-(2-(pyridin-2-yl)vinylbenzoic acid (III) | C₁₄H₁₁NO₂ | Monoclinic | P2₁ | 3.89359(7) | 17.7014(3) | 8.04530(12) | 94.4030(16) | 2 | mdpi.com |

| [Zn₃(spy)₂(adc)₆] (1) | C₉₂H₁₀₈N₂O₁₂Zn₃ | Triclinic | P-1 | - | - | - | - | 1 | youtube.com |

Note: Detailed cell parameters for compound (1) were not provided in the abstract.

Polymorphism and Packing Arrangements

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. For flexible molecules, polymorphism can arise from changes in the molecular conformation or from different packing arrangements of the same conformer, known as packing polymorphism. nih.govncats.io Given the rotational freedom around the C-C single bonds in its backbone, (Z)-4-Styrylpyridine hydrochloride is a candidate for exhibiting polymorphism.

The crystal packing of styrylpyridine derivatives is governed by a combination of intermolecular forces. In the case of the hydrochloride salt, strong N⁺-H···Cl⁻ hydrogen bonds are expected to be a dominant structure-directing interaction, often forming robust chains or networks. rsc.org In addition to these strong interactions, weaker forces such as π-π stacking, C-H···π interactions, and van der Waals forces play a crucial role in the three-dimensional supramolecular assembly. researchgate.netmdpi.com In the crystal structure of [Cu(4-spy)₂(NCS)₂], the complex self-assembles to form a 3D supramolecular architecture through π–π interactions. mdpi.com Similarly, analysis of copper(II) complexes of 4-styrylpyridine shows that adjacent molecules can align in a head-to-tail fashion, with separations between the C=C bonds of approximately 3.899 Å, which is within the distance required for photochemical [2+2] cycloaddition reactions. youtube.com The interplay of these varied interactions can lead to different packing modes, potentially resulting in packing polymorphs with subtle but significant differences in their crystal lattice energies and physical properties. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The molecular weight of the neutral 4-styrylpyridine base (C₁₃H₁₁N) is 181.23 g/mol . For the hydrochloride salt, (Z)-4-Styrylpyridine hydrochloride (C₁₃H₁₂ClN), the molecular weight is approximately 217.69 g/mol , accounting for the addition of HCl.

In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ for the free base would be expected at an m/z (mass-to-charge ratio) corresponding to the protonated molecule, C₁₃H₁₂N⁺, which is approximately 182.10. For the hydrochloride salt, the intact molecule might be observed, or more commonly, the protonated base at m/z 182.10 after the loss of neutral HCl.

Under conditions that induce fragmentation (e.g., collision-induced dissociation in MS/MS), the molecule will break apart in predictable ways. The fragmentation of aromatic and amine-containing compounds often follows specific pathways. For (Z)-4-Styrylpyridine, key fragmentation processes would include:

α-Cleavage: The cleavage of the bond adjacent to the nitrogen atom in the pyridine ring is a common pathway for amines and pyridinic compounds.

Loss of small neutral molecules: The molecule could lose stable neutral fragments. For instance, the loss of HCN (27 Da) from the pyridine ring is a characteristic fragmentation pathway for pyridines.

Cleavage of the styryl group: Fragmentation can occur at the vinyl linkage or within the phenyl ring. The loss of a phenyl radical (•C₆H₅, 77 Da) or a styryl radical (•C₈H₇, 103 Da) are plausible pathways. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety.

Interactive Table 2: Predicted Mass Spectrometry Fragments for 4-Styrylpyridine (Protonated Base)

| m/z (Da) | Proposed Fragment Ion | Loss from Precursor (m/z 182.10) |

| 182.10 | [M+H]⁺ (Protonated Molecule) | - |

| 181.09 | [M]⁺˙ (Radical Cation after H loss) | H• |

| 154.08 | [C₁₂H₁₀N]⁺ | C₂H₂ (Acetylene) |

| 105.07 | [C₈H₉]⁺ | C₅H₃N (Pyridyne) |

| 104.06 | [C₈H₈]⁺˙ (Styrene radical cation) | C₅H₄N• (Pyridyl radical) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) | C₆H₅N (Phenylpyridine fragment) |

| 78.05 | [C₆H₅N]⁺˙ (Pyridine radical cation) | C₇H₇• (Benzyl radical) |

| 77.04 | [C₆H₅]⁺ (Phenyl cation) | C₇H₇N (Vinylpyridine fragment) |

Computational and Theoretical Studies on Z 4 Styrylpyridine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems that may be difficult or impossible to study experimentally. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govyoutube.com This method is particularly well-suited for the geometry optimization of molecules like (Z)-4-Styrylpyridine hydrochloride. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. youtube.comresearchgate.net

For (Z)-4-Styrylpyridine, the "Z" or "cis" configuration denotes that the phenyl and pyridyl rings are on the same side of the carbon-carbon double bond. The presence of the hydrochloride salt, where the pyridine (B92270) nitrogen is protonated, introduces a positive charge that significantly influences the electronic distribution and geometry of the molecule. DFT calculations can model this by optimizing the structure of the protonated form.

Commonly used functionals in DFT, such as B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-31G* or larger), can provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations would likely reveal a non-planar structure for (Z)-4-Styrylpyridine hydrochloride due to steric hindrance between the aromatic rings in the cis conformation, a contrast to the generally planar structure of its trans-isomer. researchgate.net

The electronic structure, including the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), can also be determined. The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of (Z)-4-Styrylpyridine Hydrochloride

| Parameter | Predicted Value | Description |

| C=C Bond Length | ~1.34 Å | The central double bond connecting the vinyl group. |

| C-C Single Bond (Styryl) | ~1.48 Å | The bond connecting the vinyl group to the phenyl ring. |

| C-C Single Bond (Vinyl-Pyridyl) | ~1.47 Å | The bond connecting the vinyl group to the pyridyl ring. |

| N-H Bond Length (in Hydrochloride) | ~1.02 Å | The bond formed upon protonation of the pyridine nitrogen. |

| Torsional Angle (Phenyl-Vinyl) | Varies | The twist between the phenyl ring and the vinyl group. |

| Torsional Angle (Pyridyl-Vinyl) | Varies | The twist between the pyridyl ring and the vinyl group. |

Note: The values in this table are illustrative and represent typical expectations from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. youtube.com These methods, while more computationally demanding, can provide higher accuracy for energies and properties. nih.gov

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common next step in accuracy. nih.gov Coupled-Cluster (CC) theory, especially with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies and properties for small to medium-sized molecules. wikipedia.orgarxiv.orgjoshuagoings.com

For a molecule like (Z)-4-Styrylpyridine hydrochloride, applying these methods would be computationally intensive but could yield highly accurate predictions of its geometry and relative energy compared to other isomers or conformers. Such calculations would be particularly valuable for benchmarking the results obtained from more cost-effective DFT methods. The increased accuracy of post-Hartree-Fock methods is crucial for resolving subtle energetic differences between conformers or for obtaining precise reaction barriers. scispace.com

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the calculated electronic and geometric structure of a molecule and its experimental spectroscopic signatures.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate UV-Vis absorption spectra. researchgate.netpsicode.org This technique is an extension of ground-state DFT and provides insights into the electronic transitions that occur when a molecule absorbs light. youtube.comyoutube.com

For (Z)-4-Styrylpyridine hydrochloride, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding intensities. researchgate.net The calculations would likely show that the primary electronic transitions are of a π → π* nature, localized on the conjugated styrylpyridine system. The protonation of the pyridine ring is expected to cause a shift in the absorption bands compared to the neutral molecule due to the alteration of the electronic properties of the pyridyl ring. The steric hindrance in the (Z)-isomer, leading to a less planar conformation, would also be expected to influence the UV-Vis spectrum, likely causing a blue shift (shift to shorter wavelength) compared to the more planar (E)-isomer. researchgate.net

Table 2: Illustrative TD-DFT Prediction for the Main Absorption Band of (Z)-4-Styrylpyridine Hydrochloride

| Parameter | Predicted Value | Associated Electronic Transition |

| λmax | ~280-300 nm | HOMO → LUMO (π → π*) |

| Oscillator Strength (f) | > 0.1 | A measure of the transition probability. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from TD-DFT calculations. The exact values are sensitive to the chosen functional, basis set, and solvent model.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another area where computational chemistry provides significant insights. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. q-chem.comgaussian.com These shielding tensors can then be converted into chemical shifts, which can be directly compared with experimental NMR data. nih.gov

To perform a GIAO calculation for (Z)-4-Styrylpyridine hydrochloride, one would first need an accurately optimized geometry, typically from a DFT calculation. The GIAO method, often used in conjunction with DFT, would then be employed to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). psicode.orgresearchgate.net By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the GIAO method can be a powerful tool for structure elucidation and stereochemical assignment. nih.gov The protonation at the nitrogen atom would have a significant effect on the chemical shifts of the protons and carbons in the pyridyl ring.

The simulation of vibrational spectra (infrared and Raman) is a standard application of quantum chemical calculations. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding intensities. nih.govnih.gov

For (Z)-4-Styrylpyridine hydrochloride, a frequency calculation using DFT would yield a set of vibrational modes. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsional vibrations. The calculated frequencies and intensities can be used to generate a theoretical IR or Raman spectrum, which can then be compared with experimental spectra to aid in the assignment of the observed vibrational bands. Key vibrational modes would include the C=C stretching of the vinyl group, the aromatic C-H and C-C stretching of the phenyl and pyridyl rings, and vibrations associated with the protonated nitrogen.